molecular formula C9H16N2O2 B2582432 rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile CAS No. 1556097-94-9

rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile

Cat. No.: B2582432
CAS No.: 1556097-94-9
M. Wt: 184.239
InChI Key: CKFBBXCLEOLHMF-IENPIDJESA-N
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Description

rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile is a chiral morpholine derivative with significant potential in various scientific fields. This compound features a hydroxymethyl group, an isopropyl group, and a carbonitrile group attached to a morpholine ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide and a strong base.

    Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically use automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,5S)-3-(Hydroxymethyl)-5-methylmorpholine-3-carbonitrile
  • rac-(3R,5S)-3-(Hydroxymethyl)-5-ethylmorpholine-3-carbonitrile
  • rac-(3R,5S)-3-(Hydroxymethyl)-5-tert-butylmorpholine-3-carbonitrile

Uniqueness

rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

IUPAC Name

(5R)-3-(hydroxymethyl)-5-propan-2-ylmorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-7(2)8-3-13-6-9(4-10,5-12)11-8/h7-8,11-12H,3,5-6H2,1-2H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFBBXCLEOLHMF-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCC(N1)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COCC(N1)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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